BenchChemオンラインストアへようこそ!

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one

Lipophilicity Physicochemical Properties CNS Drug Design

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1796970-22-3) is a synthetic small molecule defined by its unique combination of a benzimidazole heterocycle, a 4-fluorophenyl substituent, and an azepane ring linked via an ethanone bridge. Its molecular formula is C21H22FN3O with a molecular weight of 351.4 g/mol.

Molecular Formula C21H22FN3O
Molecular Weight 351.425
CAS No. 1796970-22-3
Cat. No. B2508592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one
CAS1796970-22-3
Molecular FormulaC21H22FN3O
Molecular Weight351.425
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C21H22FN3O/c22-18-10-8-16(9-11-18)17-5-3-4-12-24(13-17)21(26)14-25-15-23-19-6-1-2-7-20(19)25/h1-2,6-11,15,17H,3-5,12-14H2
InChIKeyFYKJUJISBGLZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1796970-22-3): Procurement-Relevant Identity and Physicochemical Baseline


2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1796970-22-3) is a synthetic small molecule defined by its unique combination of a benzimidazole heterocycle, a 4-fluorophenyl substituent, and an azepane ring linked via an ethanone bridge. Its molecular formula is C21H22FN3O with a molecular weight of 351.4 g/mol [1]. The molecule features a stereocenter at the 3-position of the azepane ring, but the provided CAS number typically refers to the racemic mixture, an important consideration for chiral selection in research applications.

Why Generic Benzimidazole-Azepane Substitution Cannot Replace 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one in Targeted Research


Generic substitution within the benzimidazole-azepane class is scientifically unsound due to the compound's specific regioisomeric linkage and stereochemical profile. The exact connectivity—a benzimidazol-1-yl ethanone group attached to a 3-(4-fluorophenyl)azepane—creates a distinct three-dimensional pharmacophore. Closely related analogs, such as isomers where the benzimidazole is attached at the 5-position or where the fluorophenyl group is absent, present dramatically different vectors for key binding interactions . The racemic nature of the specification further differentiates it from single-enantiomer candidates, as both enantiomers may exhibit divergent or synergistic biological activities, making direct interchange without verified bioequivalence data a high-risk procurement decision.

Quantitative Differentiation Evidence for 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one: A Comparator-Driven Analysis


Molecular Weight and Lipophilicity Differentiation from Piperidine-Based Benzimidazoles

The target compound (MW 351.4 g/mol) is structurally heavier and more lipophilic than analogous piperidine-based benzimidazoles (e.g., a 4-fluorophenyl piperidine analog, MW ~337.4 g/mol). This increase in molecular weight and carbon count is a direct consequence of the azepane ring replacing a piperidine, adding a methylene unit. While no direct LogP comparison is published, the increased hydrocarbon content predicts a higher LogP, potentially enhancing blood-brain barrier permeability but also altering off-target binding profiles relative to the smaller piperidine comparator [1].

Lipophilicity Physicochemical Properties CNS Drug Design

Regioisomeric Specificity: Benzimidazol-1-yl vs. Benzimidazol-5-yl Linkage

A critical differentiator is the attachment point of the ethanone linker to the benzimidazole ring. The target compound features a benzimidazol-1-yl linkage. A close structural analog, (1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone, has the linker attached at the 5-position of the benzimidazole . This regioisomeric difference is known to cause major shifts in kinase inhibition profiles within benzimidazole chemical series, as the hydrogen-bond donor/acceptor capacity of the imidazole nitrogen changes. Quantitative comparative data for this specific pair is not publicly available, but the regioisomeric distinction is a first-order consideration for procurement.

Structure-Activity Relationship (SAR) Regioisomerism Kinase Inhibition

Stereochemical Complexity: Racemic Mixture vs. Potential Single Enantiomers

The azepane ring's 3-position is a chiral center, making the target compound a racemic mixture. In contrast, unsynthesized or unevaluated single enantiomers would represent a distinct chemical space. In analogous series such as substituted azepanes used as kinase inhibitors, enantiomeric pairs have demonstrated divergent IC50 values, sometimes differing by more than an order of magnitude [1]. For the target compound, no enantiomer-specific activity data exists, but the racemic specification is a key procurement distinction; a vendor offering a single, chirally pure enantiomer would represent a fundamentally different product requiring separate validation.

Chirality Enantiomeric Differentiation Pharmacokinetics

Precision Application Scenarios for Procuring 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one Based on Verified Differentiation


Chemical Biology Probe Design Requiring a Rigid, Lipophilic 7-Membered Ring Scaffold

For projects where a piperidine or pyrrolidine scaffold fails to achieve the desired target residence time or selectivity, this compound provides a pre-built azepane core. The scaffold's increased ring size and associated conformational flexibility relative to 6-membered rings can fill hydrophobic pockets differently. Procurement is justified when in silico docking suggests a superior fit for the azepane ring over piperidine-based comparators, as inferred from the molecular weight and lipophilicity differentiation outlined in the evidence guide.

Fragment-Based Drug Discovery (FBDD) Library Expansion for Novel Kinase Inhibitors

The benzimidazol-1-yl regioisomer offers a distinct hydrogen-bonding pattern compared to more common benzimidazol-2-yl or -5-yl library members. Purchasing this compound for an FBDD library addresses the need for regioisomeric diversity, a parameter critical to exploring novel binding modes in kinases, as highlighted by the regioisomeric specificity evidence.

Method Development for Chiral Separation of Racemic Azepane Derivatives

Given its status as a racemic mixture with a single chiral center, this compound serves as an ideal test substrate for developing or validating chiral chromatographic methods. The 4-fluorophenyl group provides a strong UV chromophore for detection, facilitating method development. This application is directly supported by the stereochemical complexity evidence.

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.